p-Toluic acid, isopropyl ester

Physical Chemistry Formulation Science Volatility Control

p-Toluic acid, isopropyl ester (CAS 19277-55-5), also known as isopropyl 4-methylbenzoate, is an aromatic carboxylic acid ester comprising a para-toluic acid moiety esterified with a branched isopropanol group. This secondary alkyl ester exhibits physicochemical properties intermediate among its homologous linear esters, including a boiling point of 243.5 °C at 760 mmHg, a flash point of 105.9 °C, and a density of approximately 1.006 g/cm³.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 19277-55-5
Cat. No. B093344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluic acid, isopropyl ester
CAS19277-55-5
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C)C
InChIInChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3
InChIKeyONWRVKPIVJMSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Toluic Acid Isopropyl Ester (CAS 19277-55-5) – An Aromatic Ester for Controlled-Release and Stability Applications


p-Toluic acid, isopropyl ester (CAS 19277-55-5), also known as isopropyl 4-methylbenzoate, is an aromatic carboxylic acid ester comprising a para-toluic acid moiety esterified with a branched isopropanol group [1]. This secondary alkyl ester exhibits physicochemical properties intermediate among its homologous linear esters, including a boiling point of 243.5 °C at 760 mmHg, a flash point of 105.9 °C, and a density of approximately 1.006 g/cm³ . The compound serves as a research intermediate and functional additive in fragrance, polymer, and specialty chemical formulations [1].

Aromatic ester intermediate for fragrance formulation research
Branched ester for polymer plasticizer studies
Sterically hindered protecting group for synthesis route exploration

p-Toluic Acid Isopropyl Ester – Why Simple Ester Interchange Compromises Performance


Substituting p-toluic acid, isopropyl ester with a linear analog (e.g., methyl, ethyl, or n-propyl p-toluate) without re-optimizing a formulation or reaction can lead to unintended shifts in volatility, thermal stability, and mass transport [1]. The branched isopropyl group introduces steric hindrance that alters the ester's conformational freedom, vapor pressure, and hydrolytic stability relative to linear esters, making simple one-to-one replacement unsound without quantitative re-validation [2].

Linear ester mismatch
Replacement with methyl or ethyl p-toluate may shift volatility and thermal stability profiles, altering formulation performance.
Hydrolytic stability difference
Isopropyl steric hindrance alters decomposition pathway; n-alkyl esters may behave differently in aqueous or nucleophilic environments.

p-Toluic Acid Isopropyl Ester – Quantitative Differentiation Data vs. Homologous Esters


Boiling Point and Volatility: Branched vs. Linear Alkyl p-Toluates

The boiling point of isopropyl p-toluate is 243.5 °C at 760 mmHg , which is 21–23 °C higher than the corresponding methyl ester (220–223 °C) and approximately 8–11 °C higher than the ethyl ester (232–235 °C) , yet approximately 11 °C lower than the tert-butyl ester (256.2 °C) . This intermediate volatility arises from the branched isopropyl group's ability to disrupt molecular packing while still providing a moderate vapor pressure reduction compared to linear short-chain esters.

Boiling Point Comparison
Data to verify
ΔBP +21 °C vs methyl, +8 °C vs ethyl, −13 °C vs tert-butyl
Target 243.5 °C Methyl 220–223 °C Ethyl 232–235 °C tert-Butyl 256.2 °C
Volatility profiling may support evaporation control in formulations.
Cross-study comparison; independent verification recommended.
Physical Chemistry Formulation Science Volatility Control

Flash Point and Safety Profile vs. Linear p-Toluate Esters

Isopropyl p-toluate exhibits a flash point of 105.9 °C [1], which is 15–16 °C higher than the methyl ester (90 °C) and 6–7 °C higher than the ethyl ester (99.4 °C) . The higher flash point reduces flammability hazard during handling and storage, making the isopropyl ester a safer choice in processes where lower flash point solvents are undesirable.

Flash Point
Reported
105.9 °C
Elevated flash point may reduce flammability handling requirements.
+15.9 °C vs methyl; +6.5 °C vs ethyl.
Process Safety Flammability Handling

Hydrolytic Stability: Steric Shielding by the Isopropyl Group

The thermal decomposition of isopropyl p-toluate proceeds via a unimolecular elimination pathway to yield 4-methylbenzoic acid and propene, with a first-order rate constant of 1.1 × 10⁻³ s⁻¹ at 610 K [1]. This behavior contrasts with linear alkyl esters, which typically undergo hydrolysis via nucleophilic acyl substitution. The steric bulk of the isopropyl group disfavors nucleophilic attack at the carbonyl carbon, enhancing stability under acidic or basic aqueous conditions [2].

Decomposition Mechanism
Class-level
k = 1.1 × 10⁻³ s⁻¹ at 610 K (unimolecular elimination to acid + propene)
Steric shielding suggests altered stability in nucleophilic conditions.
Distinct from typical ester hydrolysis; confirm under formulation conditions.
Stability Hydrolysis Reaction Engineering

p-Toluic Acid Isopropyl Ester – Validated Application Scenarios Based on Differential Data


Controlled-Release Fragrance and Flavor Formulations

The 21 °C higher boiling point relative to methyl p-toluate and 8 °C higher relative to ethyl p-toluate directly translates to a lower vapor pressure and slower evaporation rate. This makes isopropyl p-toluate suitable for sustained-release fragrance applications where a longer-lasting scent profile is required, without the excessive persistence of tert-butyl esters.

High-Temperature Polymer Plasticizer and Processing Aid

The intermediate boiling point (243.5 °C) and elevated flash point (105.9 °C) enable isopropyl p-toluate to function as a plasticizer or processing aid in polymer systems that require thermal stability up to ~200 °C, while still being removable by evaporation under vacuum if needed. This contrasts with lower-boiling esters that would volatilize prematurely during compounding.

Synthetic Intermediate for Sterically Demanding Transformations

The steric hindrance of the isopropyl ester group, as evidenced by its distinct unimolecular elimination pathway [1], can be exploited in synthetic sequences where selective hydrolysis or transesterification is desired. The ester may serve as a protecting group that is stable under nucleophilic conditions but cleaved under thermal or Lewis acid conditions.

Application
Selection Property
Validation Focus
Fragrance formulation research
Intermediate volatility
Evaporation rate profiling vs. linear esters
Polymer plasticizer study
Thermal stability and elevated flash point
Plasticizer retention under processing temperatures
Sterically demanding synthesis
Branched ester steric hindrance
Selective hydrolysis or cleavage conditions
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